molecular formula C8H5Br2F3 B3431010 2-Bromo-5-(trifluoromethyl)benzyl bromide CAS No. 875664-32-7

2-Bromo-5-(trifluoromethyl)benzyl bromide

Cat. No.: B3431010
CAS No.: 875664-32-7
M. Wt: 317.93 g/mol
InChI Key: TXJHPBWTPBYLFP-UHFFFAOYSA-N
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Description

Significance of Aryl and Benzylic Halides in Organic Synthesis

Aryl and benzylic halides are foundational classes of organic compounds characterized by a halogen atom bonded either directly to an aromatic ring (aryl halide) or to a carbon atom adjacent to an aromatic ring (benzylic halide). numberanalytics.comquora.com These compounds are of paramount importance in organic synthesis, serving as versatile intermediates and building blocks for the construction of more complex molecules. numberanalytics.comiitk.ac.innumberanalytics.com Their utility spans a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comiitk.ac.innumberanalytics.com

The reactivity of the carbon-halogen bond is central to their synthetic value. Aryl halides, while generally less reactive than alkyl halides due to the stability of the aromatic ring, can participate in a variety of powerful transformations, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. libretexts.orgfiveable.me These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The reactivity of aryl halides can be significantly influenced by the nature of the halogen and the presence of other substituents on the aromatic ring. libretexts.orgfiveable.me

Benzylic halides, on the other hand, are typically more reactive than non-benzylic alkyl halides in nucleophilic substitution reactions. quora.com This enhanced reactivity is due to the stabilization of the carbocation intermediate (in SN1 reactions) or the transition state through resonance with the adjacent aromatic ring. quora.com This property makes them excellent precursors for introducing the benzyl (B1604629) group, a common structural motif in many organic molecules. masterorganicchemistry.comwikipedia.org The ability to easily install a leaving group at the benzylic position opens up pathways to a diverse array of functional groups. masterorganicchemistry.com Dehalogenation and benzylation reactions involving benzyl halides are important transformations in synthetic organic chemistry. rsc.org

The Strategic Role of Trifluoromethyl Substituted Aromatics in Chemical Research

The introduction of a trifluoromethyl (-CF₃) group into an aromatic ring is a widely employed strategy in modern chemical research, particularly in medicinal chemistry and agrochemical development. mdpi.combohrium.commdpi.com The -CF₃ group possesses a unique combination of properties, including high electronegativity, strong electron-withdrawing effects, and significant lipophilicity, which can profoundly alter the physicochemical and biological characteristics of a molecule. mdpi.commdpi.comcymitquimica.com

In drug discovery, incorporating a trifluoromethyl group is a key tactic for optimizing a compound's pharmacokinetic profile. mdpi.combohrium.com The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation. mdpi.com This enhanced metabolic stability can increase a drug's half-life. mdpi.com Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to permeate biological membranes, potentially enhancing its bioavailability and cellular uptake. libretexts.orgmdpi.com The group's steric bulk and electron-withdrawing nature can also improve binding affinity and selectivity for a biological target. mdpi.comacs.org

In the agrochemical industry, the trifluoromethyl moiety is a privileged structural element. bohrium.comnih.gov Its inclusion in pesticides, herbicides, and fungicides can lead to enhanced potency and bioavailability. nih.govchemicalbook.com The unique properties imparted by the -CF₃ group make it a critical tool for developing new agrochemicals with improved efficacy and selectivity. nih.govchemicalbook.com

Positioning of 2-Bromo-5-(trifluoromethyl)benzyl bromide within its Chemical Class

This compound is a substituted aromatic compound that embodies the characteristics of both a benzylic halide and a trifluoromethyl-substituted aryl halide. cymitquimica.comevitachem.com Its structure features a benzene (B151609) ring substituted with a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and a bromomethyl (-CH₂Br) group at the 1-position. cymitquimica.comevitachem.com This unique arrangement of functional groups makes it a highly reactive and synthetically useful intermediate. cymitquimica.comevitachem.com

The compound is classified as a brominated aromatic compound and is primarily utilized as a building block in organic synthesis. evitachem.com It serves as a precursor in the development of pharmaceuticals and agrochemicals. cymitquimica.comevitachem.comchemicalbook.com The reactivity of this compound is dictated by its two distinct halogenated sites. The bromine atom on the benzylic carbon is highly susceptible to nucleophilic substitution, allowing for the facile introduction of the 2-bromo-5-(trifluoromethyl)benzyl moiety onto various substrates. evitachem.com Simultaneously, the bromine atom on the aromatic ring can participate in cross-coupling reactions, providing a handle for further molecular elaboration.

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the compound's reactivity, enhancing the electrophilicity of the aromatic ring and the benzylic carbon. evitachem.com This makes the compound particularly reactive towards nucleophiles. evitachem.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 875664-32-7 evitachem.comchemicalbook.com
Molecular Formula C₈H₅Br₂F₃ evitachem.comsynquestlabs.com
Molecular Weight 317.93 g/mol evitachem.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com

| Synonyms | 1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene cymitquimica.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHPBWTPBYLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-63-5, 875664-32-7
Record name 2-Bromo-5-(trifluoromethyl)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 875664-32-7
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Bromo 5 Trifluoromethyl Benzyl Bromide and Analogous Compounds

Direct Halogenation Approaches for Benzylic Systems

The selective bromination of the benzylic position of toluene (B28343) and its derivatives is a fundamental transformation in organic synthesis. This reactivity is attributed to the resonance stabilization of the resulting benzylic radical intermediate.

N-Bromosuccinimide (NBS)-Mediated Radical Bromination

A widely employed method for achieving selective benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgchem-station.com This reaction proceeds via a free-radical chain mechanism. byjus.commychemblog.com The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical irradiation. mychemblog.comwikipedia.org

The key to the selectivity of NBS is that it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture. organic-chemistry.orgaklectures.com This is crucial to prevent competing electrophilic addition reactions to the aromatic ring. chadsprep.com The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of the substituted toluene, generating a resonance-stabilized benzylic radical. vedantu.com This benzylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with trace amounts of hydrogen bromide (HBr), to form the desired benzyl (B1604629) bromide and a bromine radical, which propagates the chain. vedantu.com

The synthesis of 2-Bromo-5-(trifluoromethyl)benzyl bromide from 2-bromo-5-(trifluoromethyl)toluene would follow this general mechanism. The electron-withdrawing nature of the bromo and trifluoromethyl substituents deactivates the aromatic ring towards electrophilic attack, further favoring the radical pathway at the benzylic position. google.com

Influence of Solvent Systems and Reaction Conditions on Benzylic Selectivity

The choice of solvent is critical for the success of NBS-mediated benzylic bromination. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice because NBS is only sparingly soluble in it, which helps to maintain the low concentration of bromine. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents have been investigated. wikipedia.org Acetonitrile and trifluorotoluene have been shown to be effective replacements. wikipedia.orgorganic-chemistry.org The use of polar solvents, such as acetic acid or aqueous sulfuric acid, is generally avoided as it can promote ionic pathways, leading to bromination of the aromatic ring. mychemblog.com

Reaction temperature also plays a significant role. The reaction is typically carried out at the reflux temperature of the solvent to ensure efficient radical initiation. wikiwand.com The reaction is complete when all the denser NBS has been converted to the less dense succinimide, which floats on top of the solvent. wikipedia.org

InitiatorSolventConditionsOutcome
AIBN or Benzoyl PeroxideCCl₄ (traditional)RefluxHigh selectivity for benzylic bromination. wikipedia.orgorganic-chemistry.org
Light (UV irradiation)CCl₄, CH₃CNRoom temp. or refluxPromotes radical chain reaction. byjus.comacs.org
None (thermal)Diethyl CarbonateMicrowaveRapid and efficient bromination. rsc.org
NoneWaterVisible light"Green" approach to benzylic bromination. researchgate.net

Photoinduced and Microwave-Assisted Bromination Protocols

In addition to chemical initiators, radical bromination can be induced by photochemical methods. byjus.comacs.org Irradiation with UV light can initiate the homolytic cleavage of bromine, starting the radical chain reaction. byjus.compsu.eduresearchgate.net This method can often be performed at lower temperatures than thermally initiated reactions. Photoinitiated reactions of N-bromoacetanilide in the presence of toluene have been shown to produce benzyl bromide through a bromine radical chain mechanism. cdnsciencepub.comcdnsciencepub.com Continuous-flow protocols using household compact fluorescent lamps have been developed for efficient and scalable benzylic brominations with NBS. acs.org

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for benzylic bromination. rsc.orgtandfonline.com Microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.comresearchgate.net For example, the microwave-assisted NBS bromination of N-protected p-toluidine (B81030) in benzene (B151609) was completed in less than two hours with yields greater than 80%, compared to much longer reaction times and lower yields with conventional heating. tandfonline.com Environmentally friendly solvents like diethyl carbonate have also been successfully employed in microwave-assisted benzylic brominations. rsc.org

Strategies for Incorporating the Trifluoromethyl Moiety onto Aromatic Scaffolds

The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govsemanticscholar.org Several methods have been developed for the introduction of this important functional group.

Copper-Catalyzed Trifluoromethylation of Alkyl and Benzylic Halides

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-CF₃ bonds. nih.gov These reactions often involve the use of a trifluoromethyl source, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, also known as the Ruppert-Prakash reagent), in the presence of a copper catalyst. beilstein-journals.orgorganic-chemistry.org The reaction of aryl iodides and bromides with a pre-formed [(phen)CuCF₃] complex has been shown to be effective for the trifluoromethylation of a broad range of substrates, including electron-rich and electron-neutral aryl halides. nih.gov

Mechanistic studies suggest that these reactions can proceed through different pathways. One proposed mechanism involves the generation of a Cu(I)CF₃ species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the trifluoromethylated product. nih.gov Another possibility involves single-electron transfer (SET) processes. beilstein-journals.org While the trifluoromethylation of aryl halides is well-established, the direct copper-catalyzed trifluoromethylation of benzylic C-H bonds is also an area of active research. acs.orgrsc.org

Copper SourceCF₃ SourceSubstrateKey Features
CuITESCF₃Aryl IodidesEarly example of copper-catalyzed trifluoromethylation. beilstein-journals.org
CuClTogni's ReagentTerminal AlkenesAllylic trifluoromethylation via C(sp³)–H activation. acs.orgnih.gov
[(phen)CuCF₃]Pre-formed complexAryl Iodides/BromidesBroad substrate scope, including electron-rich arenes. nih.gov
CuICF₃SO₂NaArylboronic AcidsMild reaction conditions at room temperature. beilstein-journals.org
Cu(I) saltsTMSCF₃Aryl HalidesFluoride (B91410) ions induce the cross-coupling. organic-chemistry.org

Transition-Metal-Free Trifluoromethylation employing Anionic Reagents (e.g., Ruppert-Prakash Reagent)

Transition-metal-free methods for trifluoromethylation offer an alternative to copper-catalyzed systems. rsc.org The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic trifluoromethylating agent. wikipedia.orgacs.org In the presence of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), TMSCF₃ generates a trifluoromethyl anion (CF₃⁻) or a hypervalent silicon species that can react with electrophiles. researchgate.netrsc.orgrsc.org

An Sₙ2-type trifluoromethylation of benzyl halides has been developed using TMSCF₃ and CsF in 1,2-dimethoxyethane (B42094) (DME). researchgate.net This method provides an efficient route to various (2,2,2-trifluoroethyl)arenes. researchgate.net The choice of solvent is critical, as DME appears to stabilize the in-situ generated trifluoromethyl anion, enhancing its nucleophilicity. researchgate.net This approach avoids the use of transition metals and provides a valuable tool for the synthesis of trifluoromethylated compounds. researchgate.net

Electrophilic Trifluoromethylation via Hypervalent Iodine Reagents

Electrophilic trifluoromethylation has become a prominent method for installing the CF₃ group, largely due to the development of stable and effective hypervalent iodine reagents. rsc.org These compounds, often referred to as Togni's or Umemoto's reagents, serve as electrophilic sources of the trifluoromethyl group. brynmawr.edu They are particularly valuable in modern organic synthesis because they offer an alternative to harsher methods that may lack functional group tolerance. brynmawr.edunih.gov

The general reactivity of these reagents involves the transfer of a CF₃⁺ equivalent to a nucleophilic substrate. Research has demonstrated their effectiveness in the trifluoromethylation of a wide range of nucleophiles, including phenols, which are structurally related to the precursors of benzyl compounds. brynmawr.edu The development of these reagents has been a significant step forward, as incorporating fluorine-containing groups like trifluoromethyl can enhance properties such as metabolic stability and lipophilicity in molecules. brynmawr.edunih.gov

Recent advancements have focused on creating novel and more efficient hypervalent iodine reagents. For example, a new class of reagent that merges hypervalent iodine and sulfoximine (B86345) chemistry has been developed. rsc.org This iodosulfoximine compound is crystalline, stable, and capable of trifluoromethylating various nucleophiles. rsc.org Furthermore, simplified, one-pot procedures for the large-scale preparation of established hypervalent iodine reagents have been reported, making these valuable tools more accessible for synthesis. researchgate.net

Late-Stage C-H Trifluoromethylation of Benzylic Positions

Late-stage functionalization refers to the introduction of a functional group into a complex molecule at a late point in the synthesis. This approach is highly desirable as it allows for the rapid diversification of drug candidates and other valuable compounds. The direct trifluoromethylation of benzylic C-H bonds is a prime example of this strategy. nju.edu.cnnih.govnih.gov

Researchers have developed mild and selective methods for this transformation, which can tolerate a wide array of functional groups and can even be performed in environmentally friendly solvent systems like acetone/water. nih.govnih.gov One notable method employs a copper-based trifluoromethylating reagent in the presence of a persulfate initiator under UV irradiation. nih.gov This system shows high selectivity for the least hindered C-H bond at the benzylic position. nih.govnih.gov

Another powerful technique involves a metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds. nju.edu.cnresearchgate.net This method generates a benzylic radical through an inner-sphere process, which then reacts to form the desired product. nju.edu.cnresearchgate.net The practicality of this approach has been demonstrated through the late-stage modification of various drugs and complex molecules, showcasing its broad applicability. nju.edu.cnresearchgate.net

Table 1: Examples of Late-Stage Benzylic C-H Trifluoromethylation nih.gov

SubstrateProductYield
Protected 4-methylphenylglycineTrifluoromethylated analog45%
MeclizineTrifluoromethylated analog34%
CelecoxibTrifluoromethylated analog36%

This table summarizes the results from a study on the aqueous benzylic C-H trifluoromethylation of bioactive molecules. The reactions were performed using a trifluoromethylcopper (B1248711) reagent in an acetone/water solvent system. nih.gov

Multi-Step Synthesis of this compound Precursors

The synthesis of the target compound often relies on the careful construction of a substituted aromatic core, which is then further functionalized. This typically involves multiple, sequential steps starting from simpler, commercially available materials.

Derivatization from Substituted Anilines and Benzotrifluorides

A common strategy for synthesizing precursors to this compound involves starting with substituted anilines or benzotrifluorides. For instance, 2-bromo-5-(trifluoromethyl)aniline (B1265768) serves as a key starting material. sigmaaldrich.comguidechem.com This aniline (B41778) derivative can undergo a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt using nitrous acid. The diazonium group can then be replaced by other functional groups to build the desired molecular framework. google.com

Alternatively, syntheses can begin with benzotrifluoride (B45747) derivatives. A patented process describes the preparation of 3-bromo-4-chlorobenzotrifluoride (B1265624) by first brominating 4-chlorobenzotrichloride (B167033) and subsequently reacting the product with hydrofluoric acid. google.com This demonstrates how a benzotrifluoride core can be sequentially halogenated to install the necessary substituents.

Sequential Functional Group Transformations for Bromofluorobenzotrifluoride Synthesis

The assembly of the bromofluorobenzotrifluoride core is a clear illustration of sequential functional group transformations. A typical sequence might involve nitration, reduction, diazotization, and halogenation steps.

One patented method for a related compound, 2-fluoro-4-bromotoluene, outlines a multi-step process starting from para-toluidine. google.com The sequence involves:

Nitration: Introduction of a nitro group onto the aromatic ring.

Diazotization: Conversion of an amino group (derived from the starting material or a reduced nitro group) into a diazonium salt.

Bromination: Replacement of the diazonium group with a bromine atom via a reaction with a cuprous bromide solution. google.com

Fluorination: A separate diazotization followed by a Schiemann-type reaction can be used to introduce fluorine. google.com

Another example is the synthesis of 3-bromo-4-chloro-benzotrifluoride. google.com This process involves the bromination of 4-chlorobenzotrichloride in an autoclave, followed by treatment with anhydrous hydrofluoric acid to convert the trichloromethyl group into a trifluoromethyl group. google.com These examples highlight the necessity of a planned, step-wise approach to correctly position the various functional groups on the aromatic ring.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry aim to make chemical processes safer and more environmentally sustainable. In the context of synthesizing halogenated aromatic compounds, a primary focus is on the choice of brominating agents.

Traditionally, molecular bromine (Br₂) has been used for electrophilic bromination. However, Br₂ is highly toxic, corrosive, and volatile, posing significant handling risks. wordpress.com A common, safer alternative is N-bromosuccinimide (NBS), a solid reagent that is easier to handle. wordpress.com While NBS is less hazardous than Br₂, its use still generates byproducts like succinimide. wordpress.com

More advanced green chemistry approaches seek to avoid hazardous reagents altogether. One such strategy is the in situ generation of the brominating agent. A protocol using a continuous flow system has been developed where a safe bromide salt (like KBr or HBr) is oxidized with sodium hypochlorite (B82951) to produce bromine, which is immediately consumed in the subsequent reaction. nih.gov This method eliminates the need to store or handle large quantities of toxic Br₂. nih.gov Another eco-friendly approach utilizes a reagent prepared from the alkaline intermediate of industrial bromine recovery processes, which can be acidified in situ to generate the reactive brominating species, hypobromous acid. rsc.org

In the context of trifluoromethylation, the development of reactions that can proceed in environmentally friendly solvents, such as the acetone/water system used for late-stage C-H trifluoromethylation, represents a significant green advancement. nih.gov These considerations are crucial for developing synthetic routes that are not only efficient but also sustainable and safe.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Center

The benzylic bromide (CH₂Br) group is highly susceptible to nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic. The stability of the resulting benzylic carbocation or the transition state leading to it is a crucial factor in these reactions.

Introduction of Diverse Functional Groups into Aromatic Systems

Nucleophilic substitution at the benzylic position of 2-bromo-5-(trifluoromethyl)benzyl bromide provides a direct route for the introduction of a wide array of functional groups. The electrophilic nature of the benzylic carbon allows it to be attacked by various nucleophiles, leading to the displacement of the bromide ion. The trifluoromethyl group enhances the reactivity of the compound in nucleophilic substitutions by increasing the electrophilicity of the carbon center.

This reactivity enables the synthesis of a variety of substituted benzyl (B1604629) derivatives. For instance, reaction with nucleophiles such as cyanides, azides, thiolates, and alkoxides can introduce nitrile, azido, thioether, and ether functionalities, respectively. These reactions typically proceed via an Sₙ2 mechanism, although an Sₙ1 pathway can be favored under conditions that promote carbocation formation. The general scheme for these transformations is depicted below:

Scheme 1: General Nucleophilic Substitution at the Benzylic Center
Br-C₆H₃(CF₃)-CH₂Br + Nu⁻ → Br-C₆H₃(CF₃)-CH₂Nu + Br⁻

A specific example of such a transformation is the reaction with nucleophilic fluorinating reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), which can be used to introduce a fluorine atom at the benzylic position. rsc.orgnii.ac.jpresearchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct Functional Group
CyanideSodium Cyanide (NaCN)Nitrile (-CN)
AzideSodium Azide (NaN₃)Azide (-N₃)
ThiolateSodium Thiophenoxide (NaSPh)Thioether (-SPh)
AlkoxideSodium Methoxide (NaOCH₃)Ether (-OCH₃)
Fluoride (B91410)Et₃N·3HFFluoride (-F)

Cross-Coupling Reaction Pathways

The presence of both an aryl bromide and a benzylic bromide allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions of Aryl Bromides

The carbon-bromine bond on the aromatic ring can be selectively activated by palladium catalysts to participate in various cross-coupling reactions. nih.govorganic-chemistry.org These reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the construction of complex molecular architectures. In these processes, the palladium catalyst undergoes oxidative addition to the aryl bromide bond, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product and regenerate the active catalyst.

For instance, in a Suzuki coupling, an organoboron reagent is coupled with the aryl bromide in the presence of a palladium catalyst and a base. The use of bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, has been shown to be effective for the coupling of aryl bromides. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

Reaction NameCoupling PartnerCatalyst/Ligand ExampleProduct Type
Suzuki CouplingArylboronic acidPd(OAc)₂ / SPhosBiaryl
Heck CouplingAlkenePd(PPh₃)₄Substituted Alkene
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuIArylalkyne
Buchwald-Hartwig AminationAminePd₂(dba)₃ / BINAPArylamine

Nickel-Catalyzed Cross-Coupling for Chiral and Substituted Products

Nickel catalysis offers a complementary and often more reactive alternative to palladium for certain cross-coupling reactions, particularly those involving the activation of C(sp³)-halide bonds like the benzylic bromide. nih.govnih.gov Nickel-catalyzed reductive cross-coupling reactions have emerged as powerful methods for the formation of C(sp³)–C(sp²) bonds. ornl.gov These reactions often employ a stoichiometric reductant, such as manganese or zinc powder, to turn over the nickel catalytic cycle. nih.gov

A significant application of nickel catalysis is in asymmetric synthesis, where the use of chiral ligands can induce enantioselectivity in the formation of new stereocenters. nih.govorganic-chemistry.org For instance, the nickel-catalyzed asymmetric reductive cross-coupling between benzylic electrophiles and vinyl electrophiles can generate enantioenriched products with aryl-substituted tertiary allylic stereocenters. nih.gov While a direct example with this compound is not explicitly detailed in the provided literature, the principles of these reactions are applicable. The use of a chiral ligand in conjunction with a nickel catalyst can control the facial selectivity of the coupling reaction, leading to the formation of one enantiomer in excess. organic-chemistry.org

Mechanistic investigations suggest that these reactions can proceed through various pathways, including the formation of a π-benzylnickel intermediate. nih.govacs.org The stability of this intermediate and the subsequent reductive elimination step are key to the success of the coupling.

Copper-Mediated Cross-Coupling with Trifluoromethyl Radicals

Copper-catalyzed reactions have gained prominence for the introduction of trifluoromethyl (CF₃) groups. beilstein-journals.org While the title compound already contains a CF₃ group, understanding its reactivity in copper-mediated processes is crucial. More relevant to this compound is the copper-catalyzed trifluoromethylation of alkyl bromides, which often proceeds through a radical mechanism. acs.orgprinceton.edu

In a typical copper/photoredox dual catalytic system, an alkyl bromide can be coupled with a trifluoromethyl source. acs.orgprinceton.edu The proposed mechanism often involves the generation of an alkyl radical from the alkyl bromide. This radical can then be trapped by a copper(II)-CF₃ species, followed by reductive elimination to form the C-CF₃ bond. The use of photoredox catalysis allows for the generation of radicals under mild conditions.

Radical Reaction Mechanisms in Benzylic Functionalization

Radical reactions at the benzylic position are facilitated by the resonance stabilization of the resulting benzyl radical. libretexts.orglibretexts.orgmasterorganicchemistry.com The unpaired electron can be delocalized into the aromatic π-system, significantly lowering the energy of this intermediate. libretexts.org

In the context of this compound, the benzylic C-H bonds (if the bromide were replaced by hydrogen) or the C-Br bond can undergo homolytic cleavage to form a benzylic radical. This reactivity is exploited in various synthetic transformations. For instance, benzylic bromination with N-bromosuccinimide (NBS) under radical initiation conditions proceeds via a benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com

Recent advances in catalysis have utilized the generation of benzylic radicals for C-H functionalization. rsc.orgrsc.org For example, photoredox and nickel dual catalysis can facilitate the coupling of alkylbenzenes with various partners through the initial generation of a benzylic radical via hydrogen atom transfer (HAT). rsc.org

In copper-mediated trifluoromethylation reactions, two primary mechanistic pathways involving radical intermediates have been proposed for benzylic C(sp³)–H bonds: a radical recombination/reductive elimination pathway and a single-electron transfer (SET) pathway. rsc.org In the former, a Cu(II) species combines with a benzyl radical to form a Cu(III) intermediate, which then undergoes reductive elimination. In the SET pathway, the benzyl radical transfers an electron to a Cu(II) species, forming a benzylic cation that then couples with a CF₃ group. rsc.org These mechanistic insights are crucial for predicting and controlling the outcomes of reactions involving this compound and other benzylic substrates.

Role of Halogen Atom Abstraction and Radical Intermediates

The reactivity of this compound is significantly influenced by processes involving halogen atom abstraction and the subsequent formation of radical intermediates. The bromine atom at the benzylic position is susceptible to abstraction, initiating radical chain reactions. This process is central to various transformations, including photoinduced reactions and specific brominations.

The bromine radical (Br•) is a potent hydrogen acceptor capable of abstracting a hydrogen atom, particularly from benzylic positions, to form a stable benzylic radical and hydrogen bromide (HBr). rsc.org The bond dissociation energy of the resulting H-Br bond (approximately 87 kcal/mol) is a key thermodynamic driver for this hydrogen atom transfer (HAT) process. rsc.org In the context of compounds like this compound, the formation of a benzylic radical is a critical mechanistic step. rsc.org This radical is stabilized by resonance with the adjacent benzene (B151609) ring, which delocalizes the unpaired electron across the aromatic system. khanacademy.org

Photochemical methods can also be employed to generate radical intermediates from halogenated benzyl compounds. For instance, the photolysis of benzyl chloride has been shown to produce benzyl radicals. researchgate.net Similarly, photoinduced atom transfer radical addition (ATRA) processes can generate fluorinated benzyl bromides, proceeding through radical intermediates. nih.gov The synthesis of related compounds, such as 2-methyl-5-(trifluoromethyl)benzyl bromide, often utilizes radical initiators like AIBN (Azobisisobutyronitrile) with N-bromosuccinimide (NBS), which operates via a radical mechanism involving bromine atom abstraction.

In some reactions, the initial radical formation can lead to more complex intermediates. For example, studies on the radical bromination of β-aryl alcohols have proposed the formation of a spiro nih.govoctadienyl radical intermediate following an initial radical event. nih.gov This highlights that once formed, the initial radical can undergo further intramolecular transformations, influencing the final product distribution. nih.gov

Regioselectivity and Stereoselectivity in Radical Processes

The involvement of radical intermediates in reactions of this compound and related structures raises important questions about the selectivity of these processes. Both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the resulting product) are critical outcomes determined by the reaction mechanism.

In certain radical reactions, high levels of stereoselectivity have been observed. A notable example is the radical bromination of β-aryl alcohols, which proceeds with a complete retention of stereochemical configuration. nih.gov This stereospecific outcome is explained by a mechanism involving a 1,2-migration of the phenyl group through a spiro nih.govoctadienyl radical intermediate. The subsequent attack by a bromide radical occurs in a way that preserves the original stereochemistry of the starting material. nih.gov

The substituents on the aromatic ring, such as the trifluoromethyl group, can significantly influence the stereochemical course of reactions. In the field of carbohydrate chemistry, trifluoromethylated benzyl groups have been used as protecting groups to direct the stereoselectivity of glycosylation reactions. nih.govacs.org Studies have shown that increasing the number of electron-withdrawing trifluoromethyl groups on benzyl protecting groups leads to a substantial increase in 1,2-cis-selectivity. nih.govacs.org This effect is attributed to the electronic deactivation of the system, which can alter the reaction pathway and favor one stereoisomer over another. acs.org

Regioselectivity is also a key consideration. In non-radical reactions of benzyl bromide derivatives, such as those involving the formation of a phenonium ion, high regioselectivity in the subsequent ring-opening step has been reported. nih.gov While this specific example is ionic, it underscores the principle that the inherent structure and electronic properties of substituted benzyl compounds can strongly direct the outcome of reactions at specific positions. The interplay between steric and electronic effects of substituents on catalysts and substrates is also crucial for achieving high enantioselectivity in reactions like the kinetic resolution of axially chiral biphenols. acs.orgacs.org

Electronic and Steric Effects of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a dominant feature of this compound, exerting profound electronic and steric effects that modulate its reactivity. The CF₃ group is characterized by its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. mdpi.com

Electronic Effects: The primary electronic influence of the CF₃ group is its powerful inductive (-I) effect, which withdraws electron density from the benzene ring. This has several consequences for the molecule's reactivity:

Enhanced Electrophilicity: The electron-withdrawing nature of the CF₃ group polarizes the benzyl bromide moiety, increasing the electrophilicity of the benzylic carbon. This makes the compound more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Stabilization of Intermediates: The CF₃ group can stabilize negative charges that develop in the transition states of nucleophilic substitution reactions. evitachem.com Conversely, it destabilizes adjacent carbocation intermediates that could form in Sₙ1-type reactions.

Influence on Reaction Selectivity: The electronic properties of the trifluoromethyl group can be harnessed to control reaction outcomes. In glycosylation reactions using 4-trifluoromethylbenzyl (CF₃Bn) protecting groups, a direct correlation was found between the Hammett σ parameter of the substituent and the resulting 1,2-cis-selectivity, with the more electron-withdrawing groups providing higher selectivity. nih.govacs.org

Steric Effects: While the trifluoromethyl group is often considered to have a compact steric profile, it is bulkier than a methyl group. mdpi.com This steric hindrance can influence the approach of reagents to the reactive centers of the molecule. In the design of catalysts, the steric and electronic effects of substituents on benzyl groups are carefully balanced. For example, replacing a sterically bulky tert-butyl group with a trifluoromethyl group in a phosphonium (B103445) salt catalyst was found to maintain comparable catalytic efficacy in an oxidative resolution, highlighting the interplay between these two factors. acs.orgacs.org The trifluoromethoxy group (–OCF₃), a related functional group, exhibits even greater steric hindrance, which can make it more difficult for enzymes to metabolize. mdpi.com

The combination of these electronic and steric properties makes the trifluoromethyl group a valuable substituent in modifying the reactivity and properties of organic molecules. mdpi.com

Table 1: Influence of Benzyl Group Substituents on Glycosylation Stereoselectivity This interactive table summarizes the effect of different benzyl protecting groups on the stereoselectivity of a glycosylation reaction. Sort by clicking the headers.

Protecting Group Substituent Electronic Effect Resulting α/β Selectivity Reference
Benzyl (Bn) -H Neutral 11:1 nih.gov
4-Trifluoromethylbenzyl (CF₃Bn) 4-CF₃ Electron-withdrawing 16:1 nih.gov
3,5-Bis-trifluoromethylbenzyl 3,5-(CF₃)₂ Strongly electron-withdrawing 31:1 nih.gov

Comparative Reactivity Studies with Related Halogenated Benzyl Trifluoromethyl Derivatives

The reactivity of this compound is best understood when compared with that of related halogenated and trifluoromethyl-substituted compounds. Such comparisons reveal how variations in substitution patterns affect chemical behavior.

Studies have demonstrated that the presence of a trifluoromethyl group enhances the reactivity of benzyl bromides in nucleophilic substitution reactions compared to non-fluorinated analogues. The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the benzylic carbon, making it a better target for nucleophiles.

The type and position of the halogen atoms also play a critical role. In dihalogenated benzonitriles, for example, the reactivity of different halogens can be exploited for selective synthesis. A fluoride on the aromatic ring typically favors nucleophilic aromatic substitution, whereas a bromide is more amenable to palladium-catalyzed coupling reactions. ossila.com In the case of this compound, there are two bromine atoms: one on the aromatic ring and one at the benzylic position. The benzylic bromide is significantly more reactive towards nucleophilic substitution due to the stability of the resulting (or incipient) benzylic carbocation/radical.

The influence of multiple trifluoromethyl groups has also been investigated. In a comparative study of protecting groups for glycosylation, a clear trend was observed where increasing the number of CF₃ groups on the benzyl moiety (from one in 4-trifluoromethylbenzyl to two in 3,5-bis-trifluoromethylbenzyl) led to a progressive increase in the 1,2-cis stereoselectivity of the reaction. nih.govacs.org This demonstrates that the electronic deactivating effect is additive and can be fine-tuned to achieve a desired chemical outcome.

Furthermore, the reactivity can be compared to isomers or related structures used in synthesis. For instance, nucleophilic fluorine substitution reactions have been studied on a variety of α-carbonyl benzyl bromides, showing how substituents on the ring influence the ease of bromine-fluorine exchange. nih.govnii.ac.jp The reactivity of this compound can also be contrasted with its trifluoromethoxy analogue, 2-Bromo-5-(trifluoromethoxy)benzyl bromide, where the -OCF₃ group introduces different electronic and steric properties compared to the -CF₃ group. mdpi.comscbt.com

Table 2: Comparison of Related Halogenated Aromatic Compounds This interactive table provides a comparison of different halogenated benzyl and benzonitrile (B105546) derivatives. Sort by clicking the headers.

Compound Name Key Functional Groups Noted Reactivity / Application Reference
This compound -Br (benzylic), -Br (aromatic), -CF₃ Substrate for nucleophilic substitution, radical reactions -
3-(Trifluoromethyl)benzyl bromide -Br (benzylic), -CF₃ Building block for compounds with CF₃ groups lookchem.com
2-Bromo-5-fluorobenzonitrile -Br (aromatic), -F (aromatic), -CN Differential reactivity: Br for coupling, F for nucleophilic substitution ossila.com
2-Bromo-5-(trifluoromethoxy)benzyl bromide -Br (benzylic), -Br (aromatic), -OCF₃ Analogue with trifluoromethoxy group scbt.com
4-Nitrobenzyl bromide -Br (benzylic), -NO₂ (electron-withdrawing) Comparison for reactivity in nucleophilic substitutions -

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Organic Molecules

In the realm of organic chemistry, 2-Bromo-5-(trifluoromethyl)benzyl bromide is recognized as a versatile building block for constructing more intricate molecular architectures. nih.gov Its utility stems from the presence of two distinct reactive sites: the benzylic bromide and the aromatic bromide.

The bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the straightforward introduction of the 2-bromo-5-(trifluoromethyl)benzyl moiety into a wide range of substrates. This electrophilic nature is enhanced by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state during nucleophilic attack. evitachem.com

Simultaneously, the bromine atom attached directly to the aromatic ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This dual reactivity enables chemists to perform sequential, site-selective modifications, making the compound an ideal starting point for the synthesis of complex, polyfunctional molecules that are central to drug discovery and agrochemical development. ossila.com

Role in Medicinal Chemistry and Agrochemical Development

The unique substitution pattern of this compound makes it a compound of significant interest in medicinal and agricultural chemistry. evitachem.comchemimpex.com It serves as a key intermediate for introducing the trifluoromethyl group, a privileged moiety in modern drug design, into bioactive scaffolds. chemimpex.comchemimpex.com

This compound is a valuable precursor in the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs). chemimpex.comchemicalbook.com The incorporation of fluorine-containing groups, particularly the trifluoromethyl (-CF₃) group, is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. mdpi.com This compound provides a reliable method for incorporating the 2-bromo-5-(trifluoromethyl)benzyl fragment, which can be a critical component of a final drug molecule. For instance, related compounds like 2-Bromo-5-fluorobenzotrifluoride are used as starting materials for developing drugs to treat type 2 diabetes by inhibiting the 11β-hydroxysteroid dehydrogenase enzyme. chemicalbook.comgoogle.com The subject compound is similarly employed in pharmaceutical research for the development of novel therapeutic agents. evitachem.comchemicalbook.com

The trifluoromethyl (-CF₃) group, a key feature of this compound, profoundly influences the properties of molecules into which it is incorporated. mdpi.comruhr-uni-bochum.de Its unique electronic and steric characteristics are leveraged to optimize drug-like properties. mdpi.comruhr-uni-bochum.de

Biological Activity: The strong electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with biological targets like enzymes and receptors. researchgate.netacs.org

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat solubility) of a molecule. mdpi.comresearchgate.net This property is crucial for enhancing absorption and membrane permeability, which can improve the bioavailability of a drug. mdpi.comruhr-uni-bochum.de The Hansch lipophilicity parameter (π) for a -CF₃ group is +0.88, indicating a substantial increase in lipophilicity compared to a hydrogen atom. mdpi.comruhr-uni-bochum.de

Table 1: Physicochemical Impact of the Trifluoromethyl Group

PropertyInfluence of Trifluoromethyl (-CF3) GroupConsequence in Drug Design
Electronic EffectStrongly electron-withdrawing. researchgate.netacs.orgModulates pKa of nearby groups, enhances binding affinity. mdpi.comacs.org
Lipophilicity (Hansch π)Increases lipophilicity (π = +0.88). mdpi.comruhr-uni-bochum.deImproves membrane permeability and bioavailability. mdpi.comruhr-uni-bochum.de
Metabolic StabilityHigh C-F bond strength resists enzymatic cleavage. mdpi.comReduces metabolic degradation, increases drug half-life. ruhr-uni-bochum.denih.gov
BioisosterismOften used as a bioisostere for chlorine or a methyl group. mdpi.comAllows for steric and electronic optimization of lead compounds.

The trifluoromethyl group is a common feature in many modern anticancer drugs, including tyrosine kinase inhibitors. researchgate.net The introduction of a -CF₃ moiety can significantly enhance the potency and selectivity of these agents. rsc.orgnih.gov Research has shown that incorporating trifluoromethylated fragments into various molecular scaffolds can lead to potent anticancer activity. rsc.orgnih.govmdpi.comresearchgate.net For example, a novel pyrazine (B50134) derivative containing a 3-(trifluoromethyl)benzyl group, an isomer of the moiety from the title compound, was designed and synthesized, showing promising cytotoxic abilities against several cancer cell lines. nih.govresearchgate.net

Given these precedents, this compound represents a valuable synthetic intermediate for the design and synthesis of new potential anticancer agents. Its structure provides a direct route to introduce the trifluoromethyl-substituted benzyl (B1604629) group, a key pharmacophore, into heterocyclic systems or other scaffolds known to interact with oncogenic targets like tyrosine kinases. mdpi.comresearchgate.net

Application in Materials Science

The utility of this compound extends beyond life sciences into the field of materials science, where its unique properties can be harnessed to create specialized materials.

This compound is a suitable precursor for creating advanced polymers and coatings with enhanced properties. chemimpex.comchemimpex.com The benzylic bromide functionality can be used to initiate polymerization reactions or to graft the molecule onto existing polymer backbones.

The presence of the trifluoromethyl group in the resulting polymer or coating can impart several desirable characteristics:

Chemical Resistance: The stability of the C-F bonds makes materials more resistant to chemical attack.

Thermal Stability: Fluorinated polymers often exhibit higher thermal stability compared to their non-fluorinated counterparts. chemimpex.comchemimpex.com

Hydrophobicity: The incorporation of -CF₃ groups can significantly increase the hydrophobicity of a material's surface, leading to applications in water-repellent coatings.

These properties make the compound a valuable building block for high-performance materials used in demanding environments. chemimpex.comchemimpex.com

Synthesis of Functional Materials for Optoelectronic Applications (e.g., Organic Light-Emitting Diodes)

While direct examples of this compound in OLED synthesis are not extensively documented in readily available literature, its structural motifs are highly relevant to the construction of materials for optoelectronics. The development of high-performance blue organic light-emitting diodes (OLEDs) is a significant area of research, often involving complex heterocyclic molecules. nih.govrsc.org

The synthesis of advanced emitters for OLEDs frequently involves the coupling of various aromatic fragments. For instance, the synthesis of some emitters uses a brominated derivative in Hartwig-Buchwald C–N coupling reactions to build larger, conjugated systems. nih.gov The 2-bromo-5-(trifluoromethyl)benzyl moiety is a prime candidate for such synthetic strategies. The aryl bromide can participate in cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, while the benzyl bromide group can be used to introduce the trifluoromethyl-substituted phenyl unit into a polymer backbone or a larger molecule through nucleophilic substitution. evitachem.com The trifluoromethyl group is particularly valued in materials science for its ability to enhance thermal stability and influence molecular energy levels (HOMO/LUMO), which are critical parameters for OLED performance. chemimpex.com

Development of Materials for Biochemical Applications

The compound this compound serves as a precursor and intermediate in the development of materials for biochemical and medicinal chemistry applications. evitachem.com It is used in the modification of biomolecules to investigate biological pathways. evitachem.com The benzyl bromide functionality allows it to act as an alkylating agent, forming covalent bonds with nucleophilic residues on macromolecules like enzymes or receptors. This enables its use in creating probes to study protein function or as a starting point for the synthesis of enzyme inhibitors.

The trifluoromethyl group is a key feature in this context. Its inclusion in potential therapeutic agents can enhance metabolic stability and binding affinity. chemimpex.com A related compound, 2-bromo-5-fluorobenzotrifluoride, is known as a crucial intermediate for synthesizing pharmaceutical compounds, including anticancer agents. google.com This highlights the general importance of the bromo- and trifluoromethyl-substituted benzene (B151609) framework in medicinal chemistry, a role for which this compound is well-suited as a reactive building block. evitachem.comchemicalbook.com

Synthesis of Specialty Chemicals

This compound is a key intermediate in the synthesis of a variety of specialty chemicals, including those used in the pharmaceutical and agrochemical industries. evitachem.com Its utility stems from the differential reactivity of its two bromine atoms. The benzyl bromide is highly reactive towards nucleophiles in substitution reactions, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions. This allows for sequential and controlled modifications, making it a versatile component for constructing complex molecules. evitachem.com

The compound can undergo nucleophilic substitution to produce a range of substituted benzyl derivatives. evitachem.com It can also be oxidized to form corresponding alcohols or carboxylic acids. evitachem.com The presence of the trifluoromethyl group enhances the electrophilicity of the molecule, making it more reactive toward nucleophiles. evitachem.com This reactivity profile makes it a valuable precursor for creating diverse chemical structures that are not readily accessible through other synthetic routes. evitachem.com

Advanced Spectroscopic Characterization and Computational Chemistry Approaches

Spectroscopic Methods for Structural Elucidation and Mechanistic Analysis

Spectroscopy is an indispensable tool in the study of molecular structures and reaction dynamics. For a molecule like 2-Bromo-5-(trifluoromethyl)benzyl bromide, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy offers a detailed picture of its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide characteristic signals for the aromatic and benzylic protons and carbons, respectively. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.

Isotopic labeling, such as the incorporation of ¹³C or ²H (deuterium), can be a powerful tool for tracing the metabolic fate of the molecule or for elucidating reaction mechanisms. For instance, selective deuteration of the benzylic position would allow for the unambiguous assignment of signals and could be used to track the progress of nucleophilic substitution reactions.

Furthermore, NMR is highly effective for real-time reaction monitoring, particularly in flow chemistry setups. beilstein-journals.org This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield and minimize byproducts. magritek.com For reactions involving this compound, such as its reaction with a nucleophile, in-line NMR monitoring could provide invaluable mechanistic insights. beilstein-journals.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂Br4.5 - 4.830 - 35
Aromatic CH7.3 - 7.8125 - 135
C-Br---120 - 125
C-CF₃---130 - 135 (quartet)
CF₃---~124 (quartet)

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the benzylic methylene (B1212753) group, typically appearing in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C-F stretching vibrations of the trifluoromethyl group, which are typically very strong and appear in the 1350-1150 cm⁻¹ region.

C-Br stretching vibrations , which are found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

C=C stretching vibrations of the aromatic ring, which give rise to a series of bands in the 1600-1450 cm⁻¹ region.

For comparison, the gas-phase IR spectrum of 2-trifluoromethylbenzyl bromide shows distinct peaks that can be attributed to these vibrational modes. nist.gov Similarly, the ATR-IR spectrum of the related compound 2-Bromo-5-fluorobenzotrifluoride provides a reference for the expected positions of the key functional group absorptions. nih.gov

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Benzylic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-F (of CF₃)Stretching1350 - 1150 (strong)
C-BrStretching600 - 500

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Studies

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* transitions within the substituted benzene (B151609) ring.

The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. The bromine and trifluoromethyl groups, being electron-withdrawing, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. While specific UV-Vis data for this compound is not documented, studies on similar aromatic compounds can provide an estimate of its absorption characteristics. These photophysical studies are crucial for understanding the molecule's behavior when exposed to light, which is relevant for applications in photochemistry and materials science.

Computational Chemistry for Molecular Design and Reaction Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into molecular properties and reaction mechanisms that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net

Computational studies on related trifluoromethylated benzyl (B1604629) bromides have shown that the trifluoromethyl group significantly influences the electron density distribution in the aromatic ring, creating electron-deficient regions that affect nucleophilic and electrophilic attack patterns. DFT calculations can also be used to model reaction pathways, such as the Sₙ1 or Sₙ2 substitution at the benzylic carbon, and to calculate the activation energies for these processes. nih.gov This information is vital for predicting the compound's reactivity and for designing synthetic routes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of the HOMO and LUMO of this compound, which can be calculated using DFT, are key indicators of its reactivity.

The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. In substituted benzyl bromides, the HOMO is typically delocalized over the aromatic ring, while the LUMO is often localized on the antibonding σ* orbital of the C-Br bond. This suggests that nucleophilic attack is likely to occur at the benzylic carbon, leading to the cleavage of the C-Br bond. The electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially influencing the molecule's electrophilicity and its susceptibility to nucleophilic attack.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens for dissecting the intricate dance of atoms during a chemical reaction involving this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to map out potential reaction pathways, characterize the fleeting transition states that connect reactants to products, and ultimately predict the most likely course of a given transformation. These theoretical investigations offer insights that are often difficult or impossible to obtain through experimental means alone.

The reactivity of this compound is dominated by the lability of the benzylic bromide, a feature that predisposes the molecule to nucleophilic substitution reactions. However, the nature of the aromatic substituents—a bromine atom and a strongly electron-withdrawing trifluoromethyl group—profoundly influences the energetics of the possible reaction mechanisms. Computational studies on substituted benzyl halides have established that the reaction can proceed through different pathways, primarily the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) mechanisms.

In the case of this compound, DFT calculations can be employed to model these competing pathways. The SN1 mechanism would involve the initial, rate-determining cleavage of the carbon-bromine bond to form a benzylic carbocation intermediate. The stability of this carbocation is a critical factor. While the benzylic position inherently stabilizes a positive charge through resonance with the aromatic ring, the potent electron-withdrawing nature of the trifluoromethyl group at the meta position would significantly destabilize this intermediate. Conversely, the SN2 pathway involves a concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This process proceeds through a single, high-energy transition state.

Computational models can precisely calculate the geometries and energies of the reactants, intermediates, transition states, and products for both the SN1 and SN2 pathways. By determining the activation energy (the energy difference between the reactants and the transition state) for each pathway, a prediction can be made about which mechanism is kinetically favored. A lower activation energy corresponds to a faster reaction rate.

A representative, illustrative set of calculated energetic data for the reaction of this compound with a generic nucleophile (Nu⁻) is presented in the table below. These values, while hypothetical, are based on established principles from computational studies of similar systems.

SpeciesSN1 Pathway Relative Energy (kcal/mol)SN2 Pathway Relative Energy (kcal/mol)Description
Reactants0.00.0Initial state of this compound and the nucleophile.
Transition State 1 (TS1)+25.0-Transition state for the formation of the benzylic carbocation.
Intermediate+15.0-Benzylic carbocation intermediate.
Transition State 2 (TS2)+18.0+20.0SN1: Transition state for the attack of the nucleophile on the carbocation. SN2: The single transition state for the concerted reaction.
Products-10.0-10.0Final substituted product and the bromide ion.

Note: The energy values in this table are illustrative and intended to demonstrate the application of computational chemistry in predicting reaction pathways. Actual values would be derived from specific DFT calculations.

From this illustrative data, the rate-determining step for the SN1 pathway is the formation of the carbocation (TS1), with an activation energy of 25.0 kcal/mol. The SN2 pathway has a single transition state (TS2) with an activation energy of 20.0 kcal/mol. In this hypothetical scenario, the SN2 pathway would be favored due to its lower activation energy. Computational studies on various substituted benzyl bromides have shown that electron-withdrawing groups tend to favor the SN2 mechanism by increasing the electrophilicity of the benzylic carbon, while disfavoring the SN1 pathway by destabilizing the carbocation intermediate. researchgate.net

Furthermore, computational analysis can reveal subtle details about the geometry of the transition states. For an SN2 reaction, the transition state is expected to have a trigonal bipyramidal geometry at the benzylic carbon, with the incoming nucleophile and the departing bromide ion in apical positions. DFT calculations can confirm this geometry and provide precise bond lengths and angles, offering a deeper understanding of the electronic and steric factors at play. researchgate.net

In addition to nucleophilic substitution, computational methods can also explore the feasibility of other reaction pathways, such as those involving radical intermediates, which could be initiated under specific conditions (e.g., photochemical). By calculating the bond dissociation energy of the C-Br bond, insights into the propensity for homolytic cleavage can be gained.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 2-Bromo-5-(trifluoromethyl)benzyl bromide and related structures often rely on multi-step processes or harsh reaction conditions, which present challenges for large-scale, sustainable production.

A common laboratory-scale synthesis involves the bromination of a suitable precursor like 5-(trifluoromethyl)toluene. evitachem.com However, this method can lack regioselectivity and often requires radical initiators or UV light, which can be difficult to control. Another approach involves a multi-step sequence starting from m-fluorobenzotrifluoride, which undergoes nitration, reduction to an aniline (B41778) derivative, and finally a Sandmeyer-type diazotization and bromination. google.com While this method offers precise control over the substitution pattern, it is lengthy and generates significant waste.

Future research should focus on developing more atom-economical and environmentally benign synthetic strategies. Key areas of investigation include:

Catalytic Benzylic Bromination: Developing selective catalytic systems for the direct benzylic bromination of 3-(trifluoromethyl)toluene would represent a significant improvement over non-catalytic methods. This could involve transition-metal catalysis or organocatalysis to improve selectivity and reduce the use of hazardous reagents.

Flow Chemistry Processes: Implementing continuous flow synthesis could offer better control over reaction parameters (temperature, pressure, mixing), improve safety for energetic reactions like brominations, and facilitate easier scale-up. google.com

Alternative Halogenation Technologies: Exploring novel brominating agents that are safer and more sustainable than elemental bromine is a critical research avenue. This includes investigating methods that can utilize bromide salts, potentially in electrochemical or photochemical processes.

A comparison of existing and potential future synthetic strategies highlights the need for innovation.

Synthetic StrategyDescriptionChallenges & Future Directions
Direct Radical Bromination Free-radical bromination of 3-(trifluoromethyl)toluene at the benzylic position.Often requires harsh conditions (UV light) and can lead to side products (ring bromination). Future work could focus on selective photocatalysis.
Multi-step Synthesis A sequence involving nitration, reduction, and diazotization/bromination starting from a different precursor. google.comLong synthetic route, low overall yield, significant waste generation. Research into one-pot or tandem reactions could streamline the process.
Catalytic C-H Functionalization Direct, catalyzed conversion of a C-H bond at the benzylic position to a C-Br bond.This is a frontier area. Challenges include catalyst stability and selectivity. The development of robust transition-metal or organocatalysts is a key goal.

Expanding the Scope of Catalytic Transformations for Enhanced Selectivity

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. evitachem.com While this is a powerful tool, modern synthetic chemistry offers a much broader range of catalytic transformations that remain largely unexplored for this specific substrate.

Future research should aim to expand its synthetic utility by leveraging advanced catalytic methods:

Asymmetric Catalysis: The development of enantioselective substitution reactions using chiral catalysts would enable the synthesis of valuable, non-racemic products for pharmaceutical applications. Phase-transfer catalysis, which has been successfully applied to similar benzyl (B1604629) bromides using cinchoninium-derived catalysts, represents a promising approach. researchgate.netacs.org

Transition-Metal Cross-Coupling: While the benzylic bromide is highly reactive towards substitution, exploring its participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under carefully controlled conditions could open new pathways for C-C and C-N bond formation. The challenge lies in managing the high reactivity to prevent simple substitution or catalyst deactivation.

Novel C-C Bond Insertions: Recent studies have shown that Lewis acids can catalyze the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of electron-rich benzyl bromides. nih.gov Exploring this type of skeletal rearrangement with this compound could lead to the rapid construction of complex molecular frameworks.

Targeted Synthesis of Novel Biologically Active Analogues and PROTAC Linkers

The trifluoromethyl group is a highly sought-after motif in medicinal chemistry, known for enhancing properties like metabolic stability and binding affinity. chemimpex.com As such, this compound is an important building block for creating new therapeutic agents. evitachem.com

A particularly exciting future direction is its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. explorationpub.comnih.gov They consist of a warhead for the target protein, a ligand for the E3 ligase, and a chemical linker connecting them. The linker is not merely a spacer; its length, composition, and attachment points are critical for the PROTAC's efficacy. explorationpub.com

This compound is an ideal starting point for novel linker synthesis due to:

Defined Exit Vector: The reactive benzyl bromide provides a specific point for attachment to either the warhead or the E3 ligase ligand.

Tunable Physicochemical Properties: The trifluoromethyl-substituted phenyl ring can be incorporated into the linker to modulate properties such as solubility, lipophilicity, and cell permeability, which are crucial for PROTAC function.

Structural Rigidity: The aromatic ring can introduce a degree of rigidity into the linker, which can help to optimize the ternary complex formation between the target, the PROTAC, and the E3 ligase.

Future research will involve the rational design and synthesis of linkers derived from this compound to create new PROTACs with improved degradation efficiency and selectivity. medchemexpress.commedchemexpress.com

Exploration of Emerging Applications in Functional Materials

Beyond pharmaceuticals, fluorinated organic compounds are integral to the development of advanced materials. chemimpex.com The unique electronic properties and stability conferred by fluorine atoms are highly desirable in fields like polymer science and electronics.

The application of this compound in materials science is an underexplored area with significant potential. Future research could investigate its incorporation into:

Specialty Polymers: Polymerization of monomers derived from this compound could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or dielectric properties.

Liquid Crystals: The rigid, polarizable structure containing a trifluoromethyl group could be a valuable component in the design of new liquid crystalline materials for display technologies.

Functional Surfaces: The reactive bromide handle allows for the grafting of this molecule onto surfaces, enabling the modification of surface properties such as hydrophobicity or reactivity. Research in this area could lead to the development of advanced coatings or functionalized nanoparticles.

The primary challenge is to systematically investigate how the specific substitution pattern of this compound translates into macroscopic material properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-5-(trifluoromethyl)benzyl bromide with high purity?

  • Methodology : Synthesis typically involves bromination of a trifluoromethyl-substituted benzyl precursor. For example, a brominating agent like N-bromosuccinimide (NBS) or HBr in the presence of a catalyst (e.g., FeBr₃) can be used. Critical steps include:

  • Reaction temperature : Maintain ≤0°C to avoid side reactions (e.g., over-bromination).
  • Solvent selection : Dichloromethane (DCM) or ethers are preferred for solubility and stability.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures purity .
    • Quality control : Monitor reaction progress via TLC (Rf ~0.4 in 4:1 hexane/ethyl acetate) and confirm purity using ¹H/¹⁹F NMR (e.g., δ ~4.8 ppm for -CH₂Br; δ ~-60 ppm for -CF₃) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use inert atmosphere (N₂/Ar) due to sensitivity to moisture. Avoid contact with reducing agents or bases, as the C-Br bond is prone to nucleophilic substitution.
  • Storage : Keep at 2–8°C in amber glass vials with PTFE-lined caps. Long-term storage requires desiccants (e.g., molecular sieves) to prevent hydrolysis .
  • Waste disposal : Neutralize with aqueous NaHCO₃, then transfer to halogenated waste containers for incineration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify the benzyl bromide moiety (e.g., -CH₂Br at δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–8.0 ppm). ¹⁹F NMR confirms the -CF₃ group (δ ~-60 ppm) .
  • Mass spectrometry (HRMS) : Exact mass [M+H]+ = 271.9559 (C₈H₆BrF₃⁺) with isotopic peaks (²⁷⁹Br/⁸¹Br ratio ~1:1) .
  • IR spectroscopy : C-Br stretch ~560 cm⁻¹; C-F stretches ~1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic insight : The -CF₃ group is electron-withdrawing, enhancing the electrophilicity of the benzyl carbon and accelerating SN₂ reactions.
  • Experimental validation : Kinetic studies (e.g., with NaN₃ in DMF) show a 3–5× faster substitution rate compared to non-fluorinated analogs.
  • Applications : Used to synthesize trifluoromethylated pharmaceuticals (e.g., antifungal agents via coupling with heterocycles) .

Q. What strategies mitigate competing elimination pathways during benzyl bromide functionalization?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states and suppress E2 elimination.
  • Base selection : Use mild bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to minimize β-hydride elimination.
  • Temperature control : Reactions at 25–40°C balance reactivity and selectivity .

Q. How can computational chemistry predict the compound’s binding affinity to biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) reveals interactions with microbial enzymes (e.g., leucyl-tRNA synthetase). The -CF₃ group enhances hydrophobic interactions, while the benzyl bromide acts as a reactive warhead.
  • MD simulations : Free-energy perturbation (FEP) calculations quantify binding energy changes upon trifluoromethyl modification .

Q. What are the challenges in scaling up reactions involving this compound?

  • Exothermicity : Bromination reactions require precise temperature control (jacketed reactors with cryogenic cooling).
  • Byproduct management : Side products (e.g., dibrominated analogs) are removed via fractional distillation or preparative HPLC.
  • Safety protocols : Use explosion-proof equipment due to potential peroxide formation in ether solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.